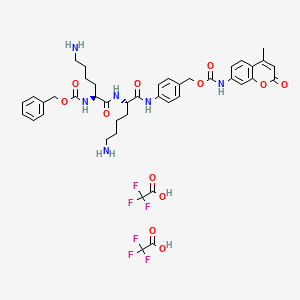

Cbz-Lys-Lys-PABA-AMC (diTFA)

CAS No.:

Cat. No.: VC16608690

Molecular Formula: C42H48F6N6O12

Molecular Weight: 942.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H48F6N6O12 |

|---|---|

| Molecular Weight | 942.9 g/mol |

| IUPAC Name | benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1 |

| Standard InChI Key | UCKAYAHFAXHNQG-PZCBAQPOSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Structural and Physicochemical Characteristics

Cbz-Lys-Lys-PABA-AMC (diTFA) integrates multiple functional groups that confer specificity and utility in enzymatic assays. The Cbz group at the N-terminus protects the peptide from nonspecific degradation, while the lysine residues provide cleavage sites for target proteases . The PABA linker enhances stability, and the AMC fluorophore emits detectable fluorescence ( nm, nm) upon release .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1616957-48-2 | |

| Molecular Formula | ||

| Molecular Weight | 942.85 g/mol | |

| Solubility | Water | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

The trifluoroacetic acid (TFA) counterions enhance solubility in aqueous buffers, facilitating its use in high-throughput screening assays . Nuclear magnetic resonance (NMR) analyses confirm structural consistency, with -NMR spectra aligning with expected proton environments .

Synthesis and Purification Strategies

The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) employs solid-phase peptide synthesis (SPPS) methodologies, leveraging 2-chlorotrityl-chloride resin for sequential amino acid coupling . Key steps include:

-

Resin Loading: The Cbz-protected lysine residue is anchored to the resin using -diisopropylethylamine (DIPEA) in dichloromethane (DCM) .

-

Peptide Elongation: Iterative deprotection (e.g., Alloc for lysine side chains) and coupling reactions introduce subsequent lysine, PABA, and AMC moieties .

-

Cleavage and Purification: Hydrofluoric acid in isopropanol (HFIP) cleaves the peptide from the resin, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity .

Recent advancements in chemiluminescent probe synthesis, such as singlet oxygen-mediated dioxetane formation, highlight parallels in oxidative stability requirements for fluorogenic substrates like Cbz-Lys-Lys-PABA-AMC (diTFA) . For instance, methionine-containing analogs may require additional oxidation steps to prevent sulfoxide formation, whereas tryptophan residues remain stable under these conditions .

Biological Activity and Mechanistic Insights

Cbz-Lys-Lys-PABA-AMC (diTFA) acts as a substrate for serine proteases (e.g., trypsin, kallikrein) and cysteine proteases (e.g., cathepsins), with cleavage occurring at the lysine-PABA bond . Enzymatic hydrolysis releases AMC, generating a fluorescence signal proportional to protease activity. This enables quantitative assessment of enzyme kinetics (, ) and inhibitor potency () .

Table 2: Representative Enzymatic Targets

| Protease Class | Example Enzymes | Application Context |

|---|---|---|

| Serine Proteases | Trypsin, Kallikrein | Cancer cell invasion assays |

| Cysteine Proteases | Cathepsin B, Cathepsin L | Drug target validation |

In prostate-specific antigen (PSA) studies, analogous probes like CLPSA (Mu-HSSKLQ-AMC) demonstrate 40-fold signal amplification upon cleavage, underscoring the utility of fluorogenic substrates in low-abundance protease detection .

Applications in Biomedical Research

Enzyme Kinetics and Drug Discovery

Cbz-Lys-Lys-PABA-AMC (diTFA) facilitates high-throughput screening of protease inhibitors, with fluorescence readouts enabling rapid IC50 determination . For example, cathepsin inhibitors screened using this substrate exhibit nanomolar potency, guiding lead optimization in oncology .

Cancer Research

In glioblastoma models, cysteine protease activity correlates with tumor invasiveness. Real-time monitoring using Cbz-Lys-Lys-PABA-AMC (diTFA) reveals differential protease expression in hypoxic versus normoxic regions, informing therapeutic targeting strategies .

Infectious Disease

Parasitic proteases from Plasmodium falciparum and Leishmania spp. hydrolyze Cbz-Lys-Lys-PABA-AMC (diTFA), enabling identification of novel antimalarial and antiparasitic compounds .

Recent Advances and Future Directions

Innovations in solid-phase synthesis, as demonstrated by chemiluminescent probe development , suggest opportunities to enhance Cbz-Lys-Lys-PABA-AMC (diTFA)’s sensitivity. For instance, integrating enol-ether intermediates could enable chemiluminescence-based detection, complementing existing fluorescence methods . Additionally, trifunctional probes combining fluorogenic and affinity tags (e.g., biotin) may facilitate protease isolation and characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume